molecular formula C21H20N6O2S B2757337 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705106-41-7

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2757337
CAS RN: 1705106-41-7
M. Wt: 420.49
InChI Key: RSJUQLHTIFSEKA-UHFFFAOYSA-N
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A library of compounds, including those with structures related to the specified compound, has been synthesized and characterized. These compounds have undergone extensive analysis using techniques such as NMR, mass spectroscopy, and X-ray diffraction to confirm their structures. The synthesis and characterization of these compounds provide a foundation for further exploration of their biological activities and potential applications in medicinal chemistry (Pandya et al., 2019), (Cao et al., 2010).

Biological Activities

The synthesized compounds have been evaluated for their biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. Some compounds have shown promising activities against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents. Additionally, enzyme inhibitory activities have been explored, indicating potential therapeutic applications in treating diseases related to enzyme dysfunction (Shahana & Yardily, 2020), (Cetin et al., 2021).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies have been conducted to understand the interactions of these compounds with biological targets. These studies provide insights into the mechanism of action and the potential for optimization of these compounds as therapeutic agents. Theoretical calculations, including density functional theory (DFT) and molecular docking, have been utilized to predict the stability, reactivity, and binding affinities of the compounds to specific enzymes or receptors (Karayel, 2021).

Liquid Crystal Properties

Some derivatives exhibit liquid crystal behaviors, indicating potential applications in material science and optoelectronics. The study of these properties includes analyses of thermal behavior, optical properties, and the influence of molecular structure on liquid crystallinity (Zhao et al., 2013).

properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c28-21(18-12-22-27(24-18)17-6-2-1-3-7-17)26-9-4-5-15(13-26)11-19-23-20(25-29-19)16-8-10-30-14-16/h1-3,6-8,10,12,14-15H,4-5,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJUQLHTIFSEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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